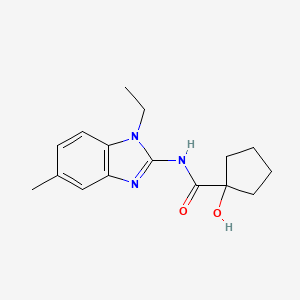![molecular formula C17H15FN2O2 B6637872 [3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as β-adrenergic receptor agonists and has been studied for its ability to stimulate the β2-adrenergic receptor. In
Mecanismo De Acción
The mechanism of action of [3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol is related to its ability to stimulate the β2-adrenergic receptor. When the compound binds to this receptor, it activates a signaling pathway that leads to the relaxation of smooth muscle in the airways and blood vessels. This can result in improved breathing and increased blood flow to the heart and other organs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol are related to its ability to stimulate the β2-adrenergic receptor. This can lead to a number of different effects, including improved breathing, increased heart rate and blood flow, and reduced inflammation. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol for lab experiments is its potential therapeutic applications in a number of different areas. This makes it a promising compound for further study and development. However, one limitation is that the compound may have side effects or interactions with other drugs, which could affect its safety and efficacy.
Direcciones Futuras
There are a number of different future directions for the study of [3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol. One area of research could focus on its potential use in the treatment of respiratory and cardiovascular diseases, such as asthma and chronic obstructive pulmonary disease. Other areas of research could explore its potential as an anti-inflammatory agent, as well as its potential use in the treatment of cancer. Additionally, further studies could investigate the safety and efficacy of the compound in different populations and in combination with other drugs.
Métodos De Síntesis
[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol can be synthesized using a variety of methods. One common method involves the reaction of 2-fluoro-5-(chloromethyl)phenyl isocyanate with 2-amino-4-methylphenol, followed by the reaction with 2-amino-5-(2-hydroxyethyl)-1,3-oxazole to yield the desired compound.
Aplicaciones Científicas De Investigación
[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol has been studied for its potential therapeutic applications in a number of different areas. One area of research has focused on its ability to stimulate the β2-adrenergic receptor, which has been shown to have a number of beneficial effects in the treatment of respiratory and cardiovascular diseases. Other areas of research have explored the compound's potential as an anti-inflammatory agent, as well as its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
[3-[[5-(2-fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-7-2-1-6-14(15)16-9-20-17(22-16)10-19-13-5-3-4-12(8-13)11-21/h1-9,19,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLGGFKTSNMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CNC3=CC=CC(=C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637806.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637812.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637826.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)